{6-[4-(Dimethylamino)phenyl]-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl}(phenyl)methanone
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Overview
Description
4-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-N,N-DIMETHYLANILINE is a complex organic compound with a unique structure that includes a benzoyl group, a phenoxymethyl group, and a dioxazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-N,N-DIMETHYLANILINE typically involves multiple steps. One common method includes the reaction of benzoyl chloride with phenoxymethylamine to form an intermediate, which is then reacted with a dioxazinane derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and phenoxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
4-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-N,N-DIMETHYLANILINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxymethyl)-benzoic acid derivatives: These compounds share a similar phenoxymethyl group and have been studied for their antimicrobial properties.
4-(4-Phenoxymethyl)benzoyl piperazine derivatives: These compounds have similar structural features and are explored for their anticancer effects.
Uniqueness
4-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-N,N-DIMETHYLANILINE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C25H26N2O4 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
[6-[4-(dimethylamino)phenyl]-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C25H26N2O4/c1-26(2)21-15-13-20(14-16-21)25-30-23(18-29-22-11-7-4-8-12-22)17-27(31-25)24(28)19-9-5-3-6-10-19/h3-16,23,25H,17-18H2,1-2H3 |
InChI Key |
PYWDUSNMUFNHPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2OC(CN(O2)C(=O)C3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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